(Cyclopentylmethyl)hydrazine
Overview
Description
(Cyclopentylmethyl)hydrazine , also known by its IUPAC name 1-(cyclopentylmethyl)hydrazine hydrochloride , is a chemical compound with the molecular formula C₆H₁₅ClN₂ and a molecular weight of 150.65 g/mol . It is a hydrazine derivative characterized by a cyclopentylmethyl group attached to a hydrazine moiety.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common approach involves the N-N coupling of suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (such as isonicotinic, nicotinic, or 2- or 4-aminobenzoic acid hydrazide) . The reaction forms the hydrazone-Schiff bases, which subsequently yield this compound.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentylmethyl group attached to a hydrazine core. It contains a five-membered ring and exhibits secondary amine functionality. The arrangement of atoms and bonds in this compound can be visualized using computational chemistry techniques .
Physical and Chemical Properties Analysis
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Cyclopentylmethylhydrazine derivatives are valuable in synthesizing new heterocyclic compounds with potential biological activities. A study highlighted the use of related compounds for creating derivatives that showed antibacterial and antifungal activities upon screening (Mohareb, Ho, & Alfarouk, 2007).
Environmental Monitoring
In the field of environmental monitoring, similar compounds like Cyanazine, a herbicide, have been studied for their impact on agriculture. Research focused on monitoring Cyanazine using electrochemical strategies, emphasizing the importance of these compounds in agricultural product studies (Karimi-Maleh et al., 2021).
Medicinal Chemistry and Pharmacology
Hydrazine derivatives, including those related to cyclopentylmethylhydrazine, have been examined for their pharmacological properties. Studies have investigated the effects of such derivatives on vascular smooth muscle contractility and blood pressure, providing insights into their potential therapeutic applications (Vidrio et al., 2003).
Oncology and Cancer Research
In the field of oncology, cyclophosphamide, a compound structurally related to cyclopentylmethylhydrazine, has been extensively studied. It's utilized as a potent immunosuppressive agent and antineoplastic drug, offering insights into cancer treatment mechanisms and applications (Emadi, Jones, & Brodsky, 2009). Additionally, studies on cyclophosphamide's pharmacokinetics in infants and young children provide valuable information for its application in pediatric oncology (Tagen, Panetta, Gajjar, & Stewart, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazine derivatives, such as hydralazine, are known to have antihypertensive effects . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Mode of Action
Hydrazine derivatives are known to form hydrazones through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction is part of the Wolff-Kishner reduction, which is a method for converting aldehydes and ketones to alkanes .
Biochemical Pathways
Related hydrazine biosynthetic pathways consist of two enzymes: flavin-dependent nw-hydroxylating monooxygenases (nmos) that produce nw-hydroxylamine precursors and cupin/metrs-like enzymes that couple the nw-hydroxylamines with amino acids via n-n bonds .
Result of Action
Hydrazine derivatives are known to have antihypertensive effects .
Action Environment
It is known that the use and disposal of solvents represent a major contribution to the environmental impact of fine-chemical industries . Therefore, the use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry .
Properties
IUPAC Name |
cyclopentylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-8-5-6-3-1-2-4-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTPAWVDTZOKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602742 | |
Record name | (Cyclopentylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016516-96-3 | |
Record name | (Cyclopentylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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